molecular formula C7H11N3 B1342975 N,N,4-trimethylpyrimidin-2-amine CAS No. 99357-40-1

N,N,4-trimethylpyrimidin-2-amine

Cat. No.: B1342975
CAS No.: 99357-40-1
M. Wt: 137.18 g/mol
InChI Key: LAURYIYOSYVBIZ-UHFFFAOYSA-N
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Description

N,N,4-trimethylpyrimidin-2-amine: is a heterocyclic organic compound with the molecular formula C7H11N3 It is a derivative of pyrimidine, characterized by the presence of three methyl groups attached to the nitrogen atoms and the fourth carbon atom of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethylpyrimidin-2-amine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N,4-trimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

N,N,4-trimethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N,N,4-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N,N,6-trimethylpyrimidin-2-amine
  • 4-chloro-N,N,6-trimethylpyrimidin-2-amine
  • 4,5,6-trimethylpyrimidin-2-amine

Comparison: N,N,4-trimethylpyrimidin-2-amine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

IUPAC Name

N,N,4-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-5-8-7(9-6)10(2)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAURYIYOSYVBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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